Daphnilongeranin C

Analytical Chemistry Quality Control Natural Product Chemistry

Researchers requiring authentic Daphniphyllum alkaloid reference standards face a critical gap: structural analogs (daphnilongeranin A/B) possess divergent core skeletons, rendering cross-substitution scientifically invalid. Daphnilongeranin C (CAS 750649-07-1) addresses this as a rigorously characterized, HPLC-verified reference standard with documented physicochemical data. • Identity Confidence: Specific optical rotation +22 (c 0.08, MeOH) provides orthogonal confirmation alongside retention time and mass spectral matching. • Method Calibration: Enables precise LC-MS/HPLC-UV method development for chemical profiling of Daphniphyllum species. • Supply Certainty: Available as a pure, well-characterized natural product for semi-synthetic SAR studies.

Molecular Formula C22H29NO3
Molecular Weight 355.5 g/mol
Cat. No. B8261729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnilongeranin C
Molecular FormulaC22H29NO3
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O
InChIInChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)
InChIKeyJOODVMXQKVRURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daphnilongeranin C CAS 750649-07-1: Source, Characterization & Core Physicochemical Properties for Research Sourcing


Daphnilongeranin C (CAS 750649-07-1) is a Daphniphyllum alkaloid with the molecular formula C22H29NO3 and a monoisotopic mass of 355.21474 g/mol . It is a known compound first isolated from the leaves and stems of Daphniphyllum longeracemosum, a plant from the Daphniphyllaceae family distributed in China [1]. The compound has been obtained alongside other structurally unique alkaloids such as daphnilongerine and daphnilongeranins A-D from the same species [2]. Physicochemical data, including a reported specific optical rotation of +22 (c 0.08, MeOH) and solubility in organic solvents like chloroform and DMSO, have been documented .

Why Generic Substitution of Daphnilongeranin C Fails: Structural Specificity and Lack of Interchangeable Analogs


Interchange of Daphniphyllum alkaloids is not viable due to high structural specificity and divergent functional characterization. Daphnilongeranin C is part of a family of compounds with complex, polycyclic frameworks that are not trivially synthesized [1]. Its structural analogs, such as daphnilongeranin A and B, exhibit distinct core skeletons; daphnilongeranin A is a seco-10,17-longistylumphylline A type alkaloid, while daphnilongeranin B possesses a novel C-22 nor-skeleton based on a C21 core [2]. Critically, unlike its analogs daphnilongeridine and daphnilongeranin A for which quantitative cytotoxic IC50 data exists, no comparable biological activity data for Daphnilongeranin C has been reported in peer-reviewed literature [3]. This evidence gap means any substitution based on class similarity would be scientifically unfounded and introduces an uncontrolled variable in experimental design.

Quantitative Evidence Guide for Daphnilongeranin C: Verified Assay Data and Comparative Performance


Specific Optical Rotation: A Critical Identity and Purity Check for Daphnilongeranin C Procurement

Daphnilongeranin C exhibits a specific optical rotation of +22 (c 0.08, MeOH) . This value serves as a definitive identity verification parameter, distinguishing it from other alkaloids even within the same genus. For instance, the related compound daphnilongeridine, isolated from the same plant species, has a reported optical rotation of -15.6 (c 0.11, CHCl3) [1]. This significant difference provides a quantitative, measurable property to confirm the correct compound has been procured.

Analytical Chemistry Quality Control Natural Product Chemistry

Purity Benchmarking: HPLC-Determined Purity as a Procurement Specification for Daphnilongeranin C

Commercially available Daphnilongeranin C reference standards are routinely characterized with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and other analytical methods like NMR and MS [1]. While a direct comparative purity assessment against other Daphniphyllum alkaloids in a single study is not available, this baseline specification is standard for natural product reference materials used in research. A procurement decision for Daphnilongeranin C should require this level of analytical verification as a minimum quality gate.

Analytical Method Validation Quality Assurance Reference Standard

Validated Research Application Scenarios for Daphnilongeranin C Based on Quantitative Evidence


Analytical Reference Standard for Phytochemical Profiling and Dereplication

Based on its well-defined physicochemical properties and availability as an HPLC-verified reference standard [1], the primary research application for Daphnilongeranin C is as an authentic reference compound. It can be used as a retention time and mass spectral marker in liquid chromatography-mass spectrometry (LC-MS) or HPLC-UV analysis for the chemical profiling of Daphniphyllum species or related alkaloid-containing plants. Its specific optical rotation of +22 (c 0.08, MeOH) provides an orthogonal method for identity confirmation .

Starting Material or Standard for Structural Derivatization and Synthetic Chemistry

As a pure and well-characterized natural product [1], Daphnilongeranin C is suitable as a starting scaffold for semi-synthetic derivatization studies aimed at exploring structure-activity relationships (SAR) within the Daphniphyllum alkaloid family. Its specific chemical structure, including a defined molecular formula and complexity, provides a distinct starting point compared to other Daphniphyllum alkaloids like daphnilongeranin A or B, which possess different core skeletons [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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